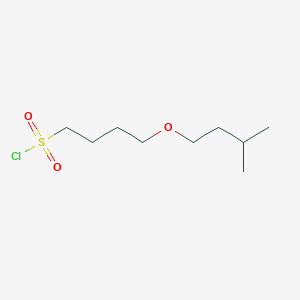
6-Bromo-3-chloro-2,4-dimethylanilinehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-3-chloro-2,4-dimethylanilinehydrochloride is an organic compound that belongs to the class of aniline derivatives. It is characterized by the presence of bromine, chlorine, and methyl groups attached to the benzene ring, along with an aniline group. This compound is often used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-chloro-2,4-dimethylanilinehydrochloride typically involves the halogenation of 2,4-dimethylaniline. The process includes:
Chlorination: The addition of a chlorine atom at the 3rd position.
These reactions are usually carried out under controlled conditions using appropriate halogenating agents such as bromine and chlorine in the presence of catalysts.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified and converted to its hydrochloride salt form for stability and ease of handling.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-3-chloro-2,4-dimethylanilinehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Applications De Recherche Scientifique
6-Bromo-3-chloro-2,4-dimethylanilinehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Medicine: It may serve as a precursor in the development of pharmaceutical compounds.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Bromo-3-chloro-2,4-dimethylanilinehydrochloride involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in halogen bonding, while the aniline group can form hydrogen bonds with biological molecules. These interactions can affect the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-4-chloro-2-methylquinoline: Similar in structure but with a quinoline ring instead of an aniline group.
6-Bromo-6’-chloro-3,3’-bipyridine: Contains a bipyridine structure with bromine and chlorine substituents.
Uniqueness
6-Bromo-3-chloro-2,4-dimethylanilinehydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the aniline group, makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C8H10BrCl2N |
|---|---|
Poids moléculaire |
270.98 g/mol |
Nom IUPAC |
6-bromo-3-chloro-2,4-dimethylaniline;hydrochloride |
InChI |
InChI=1S/C8H9BrClN.ClH/c1-4-3-6(9)8(11)5(2)7(4)10;/h3H,11H2,1-2H3;1H |
Clé InChI |
FCFQLFRQPWUADM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1Cl)C)N)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)ethan-1-amine](/img/structure/B13526129.png)


![[(4-Fluorophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13526150.png)






